molecular formula C20H21F3N4O2S B2558840 1-{1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097913-80-7

1-{1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2558840
CAS No.: 2097913-80-7
M. Wt: 438.47
InChI Key: VAQWVRWATAHLDT-UHFFFAOYSA-N
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Description

1-{1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a synthetic heterocyclic compound featuring a piperidine core modified with a 2-phenylthiazole moiety and an imidazolidinedione ring substituted with a trifluoroethyl group. Its design leverages the piperidine scaffold for conformational flexibility, the thiazole ring for aromatic interactions, and the trifluoroethyl group for enhanced metabolic stability and lipophilicity .

Properties

IUPAC Name

1-[1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O2S/c21-20(22,23)13-27-17(28)11-26(19(27)29)16-6-8-25(9-7-16)10-15-12-30-18(24-15)14-4-2-1-3-5-14/h1-5,12,16H,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQWVRWATAHLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)CC3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-{1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula: C₁₆H₁₈F₃N₃O₂S
  • Molecular Weight: 351.5 g/mol
  • CAS Number: 2770610-84-7

The biological activity of this compound is primarily attributed to its structural components:

  • Imidazolidine Dione Moiety : Known for its role in various biological processes, including enzyme inhibition.
  • Piperidine Ring : Contributes to the binding affinity with biological targets.
  • Thiazole and Trifluoroethyl Substituents : These groups enhance lipophilicity and potentially improve bioavailability.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance:

  • In vitro studies have shown that derivatives containing thiazole rings can inhibit tumor cell proliferation by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties:

  • In a study involving lipopolysaccharide (LPS)-induced macrophages, compounds with similar structures inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Antimicrobial Activity

Preliminary tests suggest that this compound may possess antimicrobial properties:

  • A related thiazole derivative exhibited significant activity against various bacterial strains, indicating potential for further exploration in this area .

Case Study 1: Antitumor Efficacy

A recent study evaluated the effectiveness of a similar imidazolidine derivative against BRAF(V600E) mutant melanoma cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 5 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, researchers assessed the anti-inflammatory effects of a thiazole-based compound on human peripheral blood mononuclear cells (PBMCs). The compound reduced LPS-induced nitric oxide production significantly, suggesting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
AntitumorThiazole DerivativeApoptosis induction
Anti-inflammatorySimilar ImidazolidineTNF-alpha inhibition
AntimicrobialThiazole-Based CompoundBacterial growth inhibition

Scientific Research Applications

Biochemical Applications

1. Antimicrobial Activity
Research indicates that derivatives containing thiazole rings often exhibit significant antimicrobial properties. The compound's structure suggests it may interact with microbial enzymes or cellular components, leading to inhibition of growth or cell death. Studies have demonstrated that similar thiazole derivatives show promising activity against both bacterial and fungal strains .

2. Anticancer Potential
The imidazolidine and thiazole components are known to influence cell signaling pathways and may play a role in cancer therapy. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including modulation of enzyme activity involved in cell proliferation.

3. Neuropharmacological Effects
The piperidine ring is associated with various neuropharmacological activities. Compounds containing piperidine have been studied for their potential as anxiolytics or antidepressants. The specific interactions of this compound with neurotransmitter receptors could provide insights into its efficacy as a therapeutic agent for neurological disorders .

Case Studies

Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several thiazole derivatives, including compounds similar to 1-{1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione. Results indicated that certain derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests that the compound could be developed as a new antimicrobial agent .

Study 2: Anticancer Activity
In vitro studies have shown that imidazolidine derivatives can induce apoptosis in various cancer cell lines. Similar compounds demonstrated the ability to disrupt mitochondrial function and activate caspase pathways leading to programmed cell death. Further research is needed to elucidate the specific pathways influenced by this compound .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Piperidine-Based Compounds

Compound Name / Source Core Structure Key Substituents Heterocycles Present
Target Compound Piperidine 2-Phenylthiazole-methyl, trifluoroethyl-imidazolidinedione Thiazole, imidazolidinedione
1-Benzyl-4-(4-phenyltriazol-1-yl)piperidine Piperidine Benzyl, phenyltriazole Triazole
Derivatives Piperidine Fluorobenzoisoxazole, thiadiazole/triazole/oxadiazole Isoxazole, thiadiazole/triazole/oxadiazole
1-(Thiophen-2-ylacetyl)-4-(oxadiazol-5-yl)piperidine Piperidine Thiophene acetyl, oxadiazole Thiophene, oxadiazole
MK88 (Arylpiperazine) Piperidine/aryl Thiophene, trifluoromethylphenyl Thiophene, pyrazolopyrimidinone
Astemizole Piperidine Fluorobenzyl, benzimidazole Benzimidazole

Key Observations :

  • The target compound uniquely combines a thiazole and imidazolidinedione , whereas analogs prioritize triazoles (), isoxazoles (), or benzimidazoles ().

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound (Estimated) Compound Derivatives
Molecular Weight ~450–500 g/mol 359.46 g/mol 350–400 g/mol
LogP (Lipophilicity) High (due to CF3CH2) Moderate Moderate to High
Solubility Likely low (hydrophobic) Low Variable
Electron-Withdrawing Groups Trifluoroethyl, thiazole Oxadiazole, thiophene Fluorine, isoxazole

Key Observations :

  • Thiazole and imidazolidinedione contribute to moderate hydrogen-bonding capacity, balancing solubility and bioavailability.

Q & A

Q. What are the recommended synthetic strategies for preparing this compound, and what intermediates are critical?

The synthesis likely involves multi-step reactions, including:

  • N-alkylation : Introducing the 2-phenylthiazole moiety to the piperidine ring via alkylation (e.g., using a benzyl halide intermediate) .
  • Acylation or nucleophilic substitution : Attaching the trifluoroethyl group to the imidazolidine-2,4-dione core under controlled conditions (e.g., using trifluoroethyl iodide with a base like K₂CO₃) .
  • Purification : Column chromatography or recrystallization from methanol/ethanol to isolate intermediates and final products . Key intermediates include the piperidine-thiazole hybrid and the trifluoroethyl-imidazolidine precursor.

Q. How should researchers characterize this compound’s structure and purity?

  • NMR spectroscopy : Confirm regiochemistry of the piperidine and imidazolidine moieties (e.g., ¹H NMR shifts for thiazole protons at δ 7.2–8.1 ppm and trifluoroethyl CF₃ signals at δ 3.5–4.0 ppm) .
  • HPLC : Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z ~480–500) .

Q. What preliminary biological screening approaches are suitable for this compound?

  • In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) or receptor binding (e.g., GPCRs) at concentrations of 1–100 µM .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to establish IC₅₀ values .
  • Solubility assessment : Measure in DMSO/PBS mixtures to guide dosing in subsequent assays .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

  • Reaction path modeling : Use density functional theory (DFT) to simulate intermediates and transition states, identifying energy barriers for key steps (e.g., acylation of the piperidine ring) .
  • Solvent/catalyst screening : Employ COSMO-RS models to predict solvent effects (e.g., DMF vs. THF) or catalyst efficiency (e.g., CuI for click chemistry) .
  • Machine learning : Train models on analogous imidazolidine derivatives to predict optimal reaction conditions (e.g., temperature: 80–100°C, time: 12–24 hrs) .

Q. How can researchers resolve contradictions in spectral or bioactivity data?

  • Stereochemical ambiguity : Use NOESY or X-ray crystallography to confirm the configuration of the piperidine and imidazolidine rings .
  • Bioactivity outliers : Replicate assays under standardized conditions (e.g., fixed DMSO concentration ≤0.1%) and validate with orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What strategies enhance metabolic stability and selectivity in derivative design?

  • SAR studies : Modify the phenylthiazole or trifluoroethyl groups to reduce CYP450 metabolism (e.g., fluorination or steric hindrance) .
  • Prodrug approaches : Introduce hydrolyzable esters or amides to improve bioavailability .
  • Selectivity profiling : Screen against off-target panels (e.g., CEREP’s BioPrint®) to identify structural motifs causing cross-reactivity .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step?

  • Optimize stoichiometry : Use a 1.2–1.5 molar excess of the piperidine-thiazole intermediate relative to the imidazolidine precursor .
  • Catalyst screening : Test Pd(PPh₃)₄ for Suzuki couplings or CuI for azide-alkyne cycloadditions .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hrs to 2–4 hrs while maintaining yields >70% .

Q. What analytical workflows validate stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH 1–13 buffers, UV light, and 40–80°C for 48 hrs, then analyze degradation products via LC-MS .
  • Plasma stability assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify remaining compound using a calibrated HPLC protocol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.